molecular formula C18H21N3O4S2 B13354993 N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide

N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B13354993
M. Wt: 407.5 g/mol
InChI Key: KQCPBBPCCDMWOV-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a methylthio group and a morpholinosulfonyl phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of the methylthio group and the morpholinosulfonyl phenyl group. Common reagents used in these reactions include thionyl chloride, morpholine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(4-Methylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholinosulfonyl group, in particular, differentiates it from other similar compounds and may enhance its biological activity and stability.

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C18H21N3O4S2/c1-13-5-6-15(20-17(22)14-4-3-7-19-18(14)26-2)16(12-13)27(23,24)21-8-10-25-11-9-21/h3-7,12H,8-11H2,1-2H3,(H,20,22)

InChI Key

KQCPBBPCCDMWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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